molecular formula C9H8FNO3 B12938238 Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

Cat. No.: B12938238
M. Wt: 197.16 g/mol
InChI Key: VZRQYYIUCKFHBN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative belonging to the oxoacetate ester family. This compound features a 3-fluoro-substituted pyridine ring linked to an ethyl oxoacetate moiety, which is critical for its electronic and steric properties. The fluorine atom at the pyridine 3-position likely enhances electron-withdrawing effects, influencing reactivity and interactions in medicinal or synthetic applications .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate

InChI

InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3

InChI Key

VZRQYYIUCKFHBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=N1)F

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the aromatic/heteroaromatic ring significantly impacts properties. Key analogs include:

Compound Name Substituent Structural Similarity to Target
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 3-Fluorophenyl 0.98
Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate 3,4-Difluorophenyl 0.94
Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate 2-Chloropyridin-3-yl N/A
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-Methoxyphenyl N/A
  • Electron-Withdrawing vs. Donating Groups : The 3-fluoropyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 4-methoxyphenyl in ), which are electron-donating. This difference may alter solubility, stability, and binding affinities in biological systems .
  • Heteroaromatic vs.

Physicochemical Properties

  • Solubility and Stability : Fluorine’s electronegativity may reduce solubility in polar solvents compared to methoxy-substituted analogs (). However, pyridine’s basicity could enhance aqueous solubility relative to purely aromatic systems .
  • Safety Profiles : While Safety Data Sheets (SDS) for the target compound are unavailable, analogs like Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate () require precautions for handling, suggesting similar protocols for fluorinated derivatives .

Biological Activity

Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C9H8FNO3C_9H_8F_NO_3. The compound features a pyridine ring substituted with a fluorine atom at the 3-position, which enhances its lipophilicity and may influence its biological interactions. The ethyl ester and ketone functional groups further contribute to its reactivity and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of drug development. Studies have indicated that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer Activity : Potential inhibition of tumor growth through interaction with specific cellular pathways.
  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor Interactions : Binding to receptors that modulate various physiological responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with several biological targets:

  • Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction : It could affect signaling pathways critical for cell survival and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Ring : Utilizing fluorinated precursors.
  • Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
  • Oxidative Steps : Introducing the ketone functionality via oxidation reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetateMethyl group instead of fluorineMay exhibit different biological activities
Ethyl 2-(4-fluoropyridin-2-yl)-2-oxoacetateFluorine at the 4-positionPotentially different reactivity due to position
Ethyl 2-(pyridin-3-yl)-2-oxoacetateNo additional substituents on the ringSimpler structure; serves as a baseline for comparison

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibited growth in various cancer cell lines, suggesting potential as an anticancer agent.
    • Example Study : A study published in a medicinal chemistry journal highlighted significant tumor growth inhibition in xenograft models when treated with similar pyridine derivatives.
  • Enzyme Interaction Studies : Research indicated that compounds analogous to this compound effectively inhibited specific enzymes related to cancer metabolism.

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects. This includes:

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity against biological targets.

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